molecular formula C7H9FO2 B13025919 2-Fluorocycloheptane-1,3-dione

2-Fluorocycloheptane-1,3-dione

Cat. No.: B13025919
M. Wt: 144.14 g/mol
InChI Key: MXUVQJZEPRPVLO-UHFFFAOYSA-N
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Description

2-Fluorocycloheptane-1,3-dione is an organic compound that belongs to the class of cycloalkane derivatives It is characterized by a seven-membered ring structure with two keto groups at positions 1 and 3, and a fluorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocycloheptane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cycloheptane-1,3-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocycloheptane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Fluorocycloheptane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorocycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The keto groups can also participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorocycloheptane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine on chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

2-fluorocycloheptane-1,3-dione

InChI

InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2

InChI Key

MXUVQJZEPRPVLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)F

Origin of Product

United States

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